molecular formula C7H15ClN2O B2882616 N-methylpiperidine-2-carboxamide hydrochloride CAS No. 1236263-43-6; 53941-92-7

N-methylpiperidine-2-carboxamide hydrochloride

Cat. No.: B2882616
CAS No.: 1236263-43-6; 53941-92-7
M. Wt: 178.66
InChI Key: LIYLDMRWNXZMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylpiperidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O. It is known for its use in various scientific and industrial applications, particularly in the pharmaceutical field as a local anesthetic. The compound appears as a white to off-white crystalline powder and is soluble in water, alcohol, and ester solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylpiperidine-2-carboxamide hydrochloride typically involves the reaction of N-methyl-2-piperidinecarboxamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is often produced in bulk for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-methylpiperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-methylpiperidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methylpiperidine-2-carboxamide hydrochloride involves its interaction with nerve cells. The compound blocks sodium channels in nerve membranes, preventing the initiation and propagation of nerve impulses. This action results in localized anesthesia, making it useful in medical procedures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its solubility in various solvents also makes it versatile for different applications .

Properties

IUPAC Name

N-methylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-4-2-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYLDMRWNXZMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236263-43-6
Record name N-methylpiperidine-2-carboxamide hydrochloride
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